molecular formula C9H6F3IO B2599222 4'-Iodo-3'-(trifluoromethyl)acetophenone CAS No. 1823318-98-4

4'-Iodo-3'-(trifluoromethyl)acetophenone

Cat. No.: B2599222
CAS No.: 1823318-98-4
M. Wt: 314.046
InChI Key: FGZLBRSGHFZEDL-UHFFFAOYSA-N
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Description

4’-Iodo-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6F3IO. It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the para position and a trifluoromethyl group at the meta position. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Iodo-3’-(trifluoromethyl)acetophenone typically involves the iodination of 3’-(trifluoromethyl)acetophenone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is carried out at ambient temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of 4’-Iodo-3’-(trifluoromethyl)acetophenone may involve continuous flow reactors to ensure consistent quality and yield. The process may include the use of palladium-catalyzed coupling reactions, such as the Heck or Suzuki reactions, to introduce the iodine and trifluoromethyl groups efficiently.

Chemical Reactions Analysis

Types of Reactions: 4’-Iodo-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It participates in palladium-catalyzed coupling reactions, such as the Heck and Suzuki reactions, to form carbon-carbon bonds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiourea under reflux conditions.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate or cesium carbonate.

    Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 4’-azido-3’-(trifluoromethyl)acetophenone or 4’-cyano-3’-(trifluoromethyl)acetophenone.

    Coupling Products: Various biaryl compounds or styrene derivatives.

    Reduction Products: 4’-Iodo-3’-(trifluoromethyl)phenylethanol.

Scientific Research Applications

4’-Iodo-3’-(trifluoromethyl)acetophenone is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential anticancer and antimicrobial properties.

    Industry: It is employed in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4’-Iodo-3’-(trifluoromethyl)acetophenone involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethyl groups. These groups enhance the compound’s reactivity and stability, allowing it to interact with different molecular targets. In biological systems, its derivatives may inhibit specific enzymes or disrupt cellular processes, leading to their potential therapeutic effects.

Comparison with Similar Compounds

    4-Iodoacetophenone: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.

    3’-Iodo-4’-(trifluoromethyl)acetophenone: Positional isomer with the iodine and trifluoromethyl groups swapped, leading to variations in chemical behavior.

    4-Iodobenzotrifluoride: Contains a trifluoromethyl group but lacks the acetophenone moiety, affecting its reactivity and use.

Uniqueness: 4’-Iodo-3’-(trifluoromethyl)acetophenone is unique due to the combination of the iodine and trifluoromethyl groups on the acetophenone scaffold. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[4-iodo-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO/c1-5(14)6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZLBRSGHFZEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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